Cas no 2228011-79-6 (tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate)

tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate
- 2228011-79-6
- tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- EN300-1885847
-
- インチ: 1S/C13H19N3O3/c1-13(2,3)18-12(17)16-6-7-4-9(16)11(7)8-5-10(14)19-15-8/h5,7,9,11H,4,6,14H2,1-3H3/t7-,9-,11?/m0/s1
- InChIKey: MWYURFISDOBLCI-ITAJPAFDSA-N
- ほほえんだ: O(C(C)(C)C)C(N1C[C@@H]2C[C@H]1C2C1C=C(N)ON=1)=O
計算された属性
- せいみつぶんしりょう: 265.14264148g/mol
- どういたいしつりょう: 265.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 81.6Ų
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1885847-1.0g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 1g |
$2134.0 | 2023-06-01 | ||
Enamine | EN300-1885847-0.05g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 0.05g |
$1793.0 | 2023-09-18 | ||
Enamine | EN300-1885847-0.25g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 0.25g |
$1964.0 | 2023-09-18 | ||
Enamine | EN300-1885847-10g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 10g |
$9177.0 | 2023-09-18 | ||
Enamine | EN300-1885847-5g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 5g |
$6190.0 | 2023-09-18 | ||
Enamine | EN300-1885847-0.5g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 0.5g |
$2049.0 | 2023-09-18 | ||
Enamine | EN300-1885847-0.1g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 0.1g |
$1879.0 | 2023-09-18 | ||
Enamine | EN300-1885847-5.0g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 5g |
$6190.0 | 2023-06-01 | ||
Enamine | EN300-1885847-2.5g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 2.5g |
$4183.0 | 2023-09-18 | ||
Enamine | EN300-1885847-10.0g |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
2228011-79-6 | 10g |
$9177.0 | 2023-06-01 |
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylate 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo2.1.1hexane-2-carboxylateに関する追加情報
tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: A Comprehensive Overview
The compound tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, identified by the CAS number No 2228011-79, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound is a bicyclic derivative with a substituted oxazole moiety, making it a promising candidate for various drug discovery programs.
Recent studies have highlighted the importance of bicyclic compounds in medicinal chemistry, particularly those with nitrogen-containing heterocycles such as oxazoles. The presence of the oxazole ring in this compound contributes to its stability and bioavailability, which are critical factors in drug design. Additionally, the stereochemistry at positions 1S and 4R plays a pivotal role in determining the compound's pharmacokinetic properties and biological activity.
One of the most notable aspects of this compound is its potential as a precursor for more complex molecules with enhanced bioactivity. Researchers have explored its use in synthesizing derivatives that exhibit improved solubility and selectivity for specific biological targets. For instance, modifications to the tert-butyl group or the oxazole substituents have been shown to significantly alter the compound's interaction with cellular receptors.
The synthesis of tert-butyl (1S,4R)-5-(5-amino-1,2-oxazol-3-yli) derivatives involves a multi-step process that combines advanced organic synthesis techniques with stereochemical control. Key steps include the formation of the bicyclic core through ring-closing reactions and subsequent functionalization to introduce the oxazole group. These methods have been optimized to ensure high yields and excellent stereochemical outcomes.
In terms of biological activity, this compound has demonstrated promising results in preliminary assays targeting various disease states. For example, studies have shown that it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Furthermore, its ability to modulate ion channels suggests potential applications in neurodegenerative diseases.
The integration of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum chemical calculations have revealed key electronic properties that influence its reactivity.
Looking ahead, the development of this compound into a clinically relevant drug will depend on further preclinical evaluations to assess its safety profile and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive advancements in this area.
In conclusion, tert-butyl (1S,4R)-5-(5-amino-1,2-Oxazol) represents a valuable addition to the arsenal of compounds being investigated for therapeutic purposes. Its unique structure, coupled with recent advances in synthetic methodologies and biological screening techniques, positions it as a compelling candidate for future drug development initiatives.
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